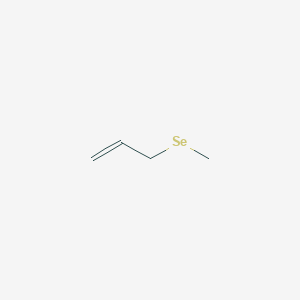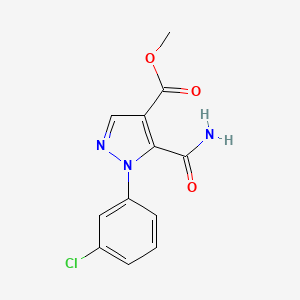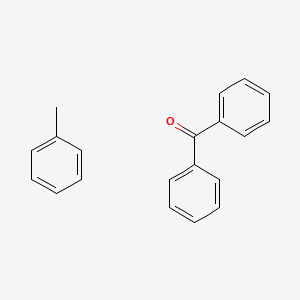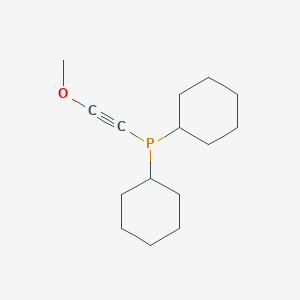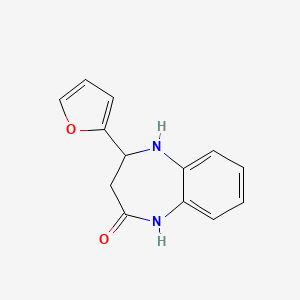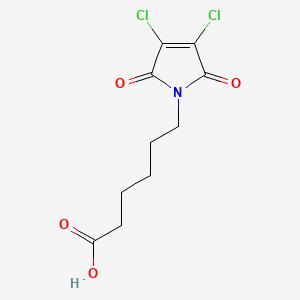
1H-Pyrrole-1-hexanoic acid, 3,4-dichloro-2,5-dihydro-2,5-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-1-hexanoic acid, 3,4-dichloro-2,5-dihydro-2,5-dioxo- is a chemical compound with the molecular formula C10H11Cl2NO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of 1H-Pyrrole-1-hexanoic acid, 3,4-dichloro-2,5-dihydro-2,5-dioxo- can be achieved through several synthetic routes. One common method involves the reaction of maleic anhydride with 4-aminobenzenesulfonamide under specific conditions, such as microwave irradiation at 100°C . Another approach includes the hydrolysis of 1-(2-cyanoethyl)pyrrole . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrrole-1-hexanoic acid, 3,4-dichloro-2,5-dihydro-2,5-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various reagents to form new derivatives. Common reagents and conditions used in these reactions include secondary amines for aza-Michael reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrole-1-hexanoic acid, 3,4-dichloro-2,5-dihydro-2,5-dioxo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It serves as a probe for thiol groups in membrane proteins.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of ester and amide linked maleimide monomers.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-hexanoic acid, 3,4-dichloro-2,5-dihydro-2,5-dioxo- involves its interaction with molecular targets and pathways. For example, it can act as a probe for thiol groups in membrane proteins, indicating its role in biochemical processes . The specific molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
1H-Pyrrole-1-hexanoic acid, 3,4-dichloro-2,5-dihydro-2,5-dioxo- can be compared with similar compounds such as:
6-Maleimidohexanoic acid: This compound shares a similar structure and is used as a probe for thiol groups.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound has similar structural features and applications
Properties
CAS No. |
101310-84-3 |
|---|---|
Molecular Formula |
C10H11Cl2NO4 |
Molecular Weight |
280.10 g/mol |
IUPAC Name |
6-(3,4-dichloro-2,5-dioxopyrrol-1-yl)hexanoic acid |
InChI |
InChI=1S/C10H11Cl2NO4/c11-7-8(12)10(17)13(9(7)16)5-3-1-2-4-6(14)15/h1-5H2,(H,14,15) |
InChI Key |
SHYVKKADSJOEDN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCN1C(=O)C(=C(C1=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B14344399.png)
![14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14344402.png)
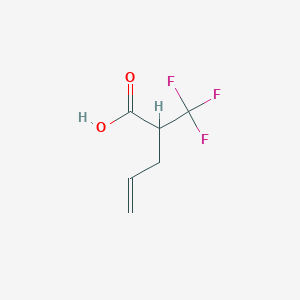

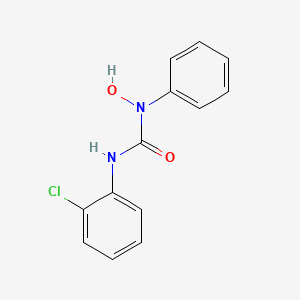


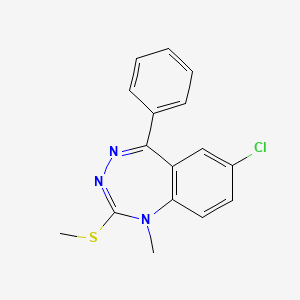
![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
